methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core substituted with a cyclopropanecarboxamide group and a methyl furan-2-carboxylate moiety. The thiazolo-pyridine system is a bicyclic scaffold combining thiazole (a sulfur- and nitrogen-containing heterocycle) and pyridine (a nitrogen-containing aromatic ring), which is further functionalized with a cyclopropane ring—a structural motif known to enhance metabolic stability and rigidity in medicinal chemistry .
Properties
IUPAC Name |
methyl 5-[[2-(cyclopropanecarbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-16(22)13-5-4-11(24-13)8-20-7-6-12-14(9-20)25-17(18-12)19-15(21)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOZLHAFRMODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of the furan ring and the cyclopropanecarboxamide group. Common reagents used in these steps include thionyl chloride, cyclopropanecarboxylic acid, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate involves multi-step organic reactions that typically include cyclization and functional group modifications. The structural formula can be represented as follows:This compound features a furan ring, which is known for its biological activity, linked to a thiazole moiety that enhances its pharmacological properties.
Anticancer Properties
Research has shown that derivatives of compounds containing thiazole and furan structures exhibit significant anticancer activity. For instance, studies have indicated that related compounds demonstrate cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the induction of apoptosis in cancer cells, making such compounds valuable in cancer therapy research .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural motifs have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained from preliminary studies suggest potential applications in treating bacterial infections .
A notable study focused on synthesizing derivatives of furan carboxylates and evaluating their biological activities. The synthesized compounds were tested for cytotoxicity against several cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in cancer progression and microbial resistance .
Mechanism of Action
The mechanism of action of methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The thiazolopyridine moiety may interact with enzymes or receptors, modulating their activity. The furan ring and cyclopropanecarboxamide group could also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis using available evidence and general heterocyclic chemistry principles:
Core Heterocycle Variations
- Thiazolo[5,4-c]pyridine vs. Thiazolidine: The thiazolo[5,4-c]pyridine core in the target compound differs from the thiazolidine (saturated thiazole) systems observed in compounds like 5(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid (). In contrast, the fused aromatic system in the target compound may enhance binding affinity to rigid enzyme pockets.
Substituent Analysis
- Cyclopropanecarboxamido vs. Phenyl/Piperazine Groups: The cyclopropanecarboxamido substituent in the target compound introduces steric constraint and lipophilicity, which could improve membrane permeability compared to the phenyl and piperazine groups in compounds (e.g., 6(4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenyl-lethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid). The latter’s peptide-like substituents may enhance solubility but increase susceptibility to proteolytic degradation .
Furan Carboxylate Ester vs. Carboxylic Acid :
The methyl ester on the furan ring in the target compound contrasts with the free carboxylic acid groups in analogs. Esters are typically prodrug forms, offering improved bioavailability over carboxylic acids, which may ionize at physiological pH and limit absorption .
Hypothetical Physicochemical and Pharmacokinetic Properties
While experimental data are unavailable, inferred properties based on structural features are summarized below:
*Predicted using fragment-based methods due to lack of experimental data.
Research Implications and Limitations
The absence of direct experimental data in the provided evidence necessitates reliance on structural analogies. For instance, atmospheric reactivity studies in emphasize the importance of functional groups in determining chemical stability , which aligns with the hypothesis that the target compound’s ester and cyclopropane groups enhance its stability compared to ’s carboxylic acid derivatives. However, targeted pharmacological or synthetic studies are required to validate these inferences.
Biological Activity
Methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its effects on various cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
This structure includes a furan ring, a cyclopropanecarboxamido group, and a thiazolo-pyridine moiety, which are critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of similar furan compounds have shown significant inhibitory effects on HeLa and HepG2 cell lines with IC50 values indicating potent activity .
- Antibacterial Properties : The compound's structural components suggest potential antibacterial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The proposed mechanism involves the modulation of specific enzymatic pathways or receptor interactions. The thiazolo-pyridine moiety is particularly noted for its ability to interact with biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
